3-Fluorophenethylamine

Catalog No.
S708426
CAS No.
404-70-6
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenethylamine

CAS Number

404-70-6

Product Name

3-Fluorophenethylamine

IUPAC Name

2-(3-fluorophenyl)ethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2

InChI Key

AUCVZEYHEFAWHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCN

Canonical SMILES

C1=CC(=CC(=C1)F)CCN

The exact mass of the compound 3-Fluorophenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorophenethylamine is a mono-fluorinated aromatic amine procured primarily as a specialized precursor for synthesizing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and organic-inorganic hybrid perovskites. Featuring a fluorine atom specifically at the meta position, it offers distinct electronic and steric properties compared to its ortho- and para-substituted isomers, directly impacting the hydrogen-bonding alignment and metabolic stability of downstream derivatives [1]. For industrial and academic buyers, procuring this exact isomer is critical because the meta-fluorine spatial arrangement strictly dictates target binding affinity in pharmacological models and drives high-temperature phase transitions in crystal lattices, making it non-interchangeable with other fluorinated phenethylamines[2].

Substituting 3-fluorophenethylamine with 2-fluorophenethylamine, 4-fluorophenethylamine, or multi-fluorinated analogs frequently results in process failure or severe performance degradation. The position of the fluorine atom dictates the molecule's hydrogen bond acceptor capabilities and steric fit within enzymatic binding pockets or crystal lattices [1]. For instance, in the synthesis of JNK3 kinase inhibitors, shifting the fluorine from the ortho to the meta position causes a 6.6-fold drop in potency due to misalignment in the ATP binding pocket, proving that isomers behave entirely differently depending on the target[1]. Conversely, in cannabinoid receptor allosteric modulators, the meta-fluoro isomer significantly outperforms both ortho- and para-fluoro analogs, meaning buyers must strictly align procurement with the validated structural requirements of their specific application rather than treating fluorophenethylamines as generic commodities [2].

Superior Precursor Efficacy in CB1 Receptor Allosteric Modulators

In the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as Cannabinoid Type-1 (CB1) receptor negative allosteric modulators, the choice of fluorophenethylamine precursor directly dictates pharmacological potency. Derivatives synthesized using 3-fluorophenethylamine achieved a high potency (pIC50 = 7.29), significantly outperforming those derived from 2-fluorophenethylamine (pIC50 = 6.77) [1].

Evidence DimensionCB1 Receptor Modulator Potency (pIC50)
Target Compound Data7.29 (3-fluoro analog)
Comparator Or Baseline6.77 (2-fluoro analog)
Quantified Difference0.52 log unit (~3.3-fold) increase in potency
ConditionsIn vitro hCB1 functional assay

Procuring the exact 3-fluoro isomer is essential for medicinal chemists aiming to maximize the binding affinity of urea-based GPCR modulators, as generic isomer substitution results in a significant loss of potency.

Optimal Fluorination Level for Antitubercular Benzamide Synthesis

When synthesizing Mycobacterium tuberculosis QcrB inhibitors, over-fluorination of the phenethylamine linker degrades efficacy. A benzamide derivative utilizing a 3-fluorophenethyl ether linker demonstrated an IC90 of 0.62 μM against M. tuberculosis. In contrast, the direct matched pair utilizing a 3,5-difluorophenethyl ether linker saw a decrease in potency, yielding an IC90 of 1.3 μM[1].

Evidence DimensionM. tuberculosis Growth Inhibition (IC90)
Target Compound Data0.62 μM (3-fluoro derivative)
Comparator Or Baseline1.3 μM (3,5-difluoro derivative)
Quantified Difference2.1-fold improvement in antitubercular potency
ConditionsIn vitro M. tuberculosis growth inhibition assay

This data guides buyers to select the mono-meta-fluorinated precursor over multi-fluorinated alternatives to achieve the optimal balance of target engagement and lipophilicity in antitubercular drug design.

Strict Isomer Specificity in Kinase Inhibitor Development

The non-interchangeability of fluorophenethylamine isomers is starkly illustrated in the synthesis of (benzothiazol-2-yl)acetonitrile inhibitors targeting JNK3. The 3-fluorophenethylamine derivative exhibited a weak inhibitory potency of 1810 nM. However, the 2-fluorophenethylamine derivative was highly potent at 273 nM, as the ortho-fluorine acts as a critical hydrogen bond acceptor in the ATP binding pocket[1].

Evidence DimensionrJNK3 Inhibition Potency (IC50)
Target Compound Data1810 nM (3-fluoro derivative)
Comparator Or Baseline273 nM (2-fluoro derivative)
Quantified Difference6.6-fold decrease in potency for the 3-fluoro isomer
ConditionsIn vitro rJNK3 enzymatic assay

This negative differentiator proves that buyers cannot substitute 3-fluorophenethylamine for 2-fluorophenethylamine when the target requires specific ortho-directed hydrogen bonding, enforcing strict isomer specification during procurement.

High-Temperature Phase Transition in 0D/2D Hybrid Perovskites

In the field of organic-inorganic hybrid materials, 3-fluorophenethylamine (FPEA) serves as a critical spacer cation for inducing advanced optoelectronic properties. The synthesized zero-dimensional structure [3-FPEA]2CdCl4 undergoes a first-order phase transition at a remarkably high temperature of 380.4 K, driven by the ordered-disordered dynamic motions of the protonated 3-FPEA cations. This material also exhibits a broadband photoluminescence quantum yield (PLQY) of 31.07% [1].

Evidence DimensionPhase Transition Temperature & PLQY
Target Compound DataPhase transition at 380.4 K; PLQY = 31.07%
Comparator Or BaselineStandard unfluorinated or simple alkylammonium spacer baselines
Quantified DifferenceEnables high-temperature (380.4 K) reversible dielectric switching
ConditionsSolid-state structural and optical characterization

Materials engineers must procure 3-fluorophenethylamine specifically to synthesize stimuli-responsive dielectric perovskites capable of maintaining stable phase transitions at elevated industrial temperatures.

Synthesis of GPCR Allosteric Modulators

3-Fluorophenethylamine is the optimal building block for synthesizing urea-based negative allosteric modulators of the CB1 receptor. As demonstrated by its superior pIC50 performance over ortho- and para-fluoro isomers, the meta-fluorine alignment is critical for maximizing receptor binding affinity, making it a priority procurement item for neuropharmacology research [1].

Development of Antimycobacterial Agents

In the development of QcrB-targeting benzamides for tuberculosis treatment, 3-fluorophenethylamine is preferred over multi-fluorinated analogs such as 3,5-difluorophenethylamine. It provides the necessary lipophilicity and metabolic stability without the steric or electronic penalties of over-fluorination, ensuring high in vitro growth inhibition against M. tuberculosis[2].

Spacer Cations for High-Temperature Phase-Transition Perovskites

In optoelectronics and materials science, 3-fluorophenethylamine is utilized as an organic spacer cation to construct zero- and two-dimensional metal halide hybrids. Its specific steric profile and hydrogen-bonding capacity enable high-temperature phase transitions (up to 380.4 K) and reversible dielectric switching, which are essential for manufacturing advanced sensors and smart optoelectronic devices[3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.54%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluorophenethylamine

Dates

Last modified: 08-15-2023

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